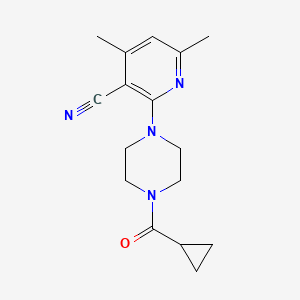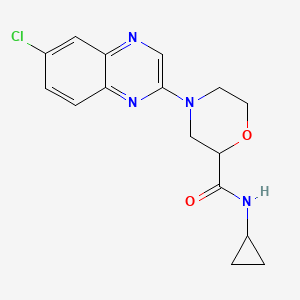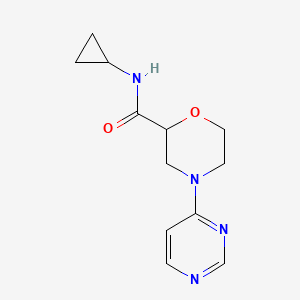![molecular formula C17H22ClN5S B12268060 5-chloro-N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12268060.png)
5-chloro-N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound with a molecular formula of C18H23ClN6 This compound is notable for its unique structure, which includes a pyrimidine ring, a piperidine ring, and a thiazole ring
Métodos De Preparación
The synthesis of 5-chloro-N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves multiple steps. The synthetic route typically starts with the preparation of the thiazole and piperidine intermediates, which are then coupled with the pyrimidine ring under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-chloro-N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]-N-methylpyrimidin-2-amine has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
When compared to other similar compounds, 5-chloro-N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]-N-methylpyrimidin-2-amine stands out due to its unique combination of structural features. Similar compounds include:
- 5-chloro-N-methyl-N-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]-2-pyrimidinamine
- 5-chloro-N-methyl-N-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine
These compounds share some structural similarities but differ in specific functional groups and ring structures, which can lead to differences in their chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C17H22ClN5S |
|---|---|
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
5-chloro-N-[1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H22ClN5S/c1-22(17-19-9-12(18)10-20-17)13-5-7-23(8-6-13)11-16-21-14-3-2-4-15(14)24-16/h9-10,13H,2-8,11H2,1H3 |
Clave InChI |
JQURBFAHURJOCX-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)CC2=NC3=C(S2)CCC3)C4=NC=C(C=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12267978.png)

![4-[6-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B12267991.png)

![1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12268001.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12268007.png)
![3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B12268013.png)
![5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268020.png)
![N,5-dimethyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12268029.png)
![4-chloro-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12268034.png)
![1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B12268046.png)

![4-methoxy-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268066.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B12268074.png)
